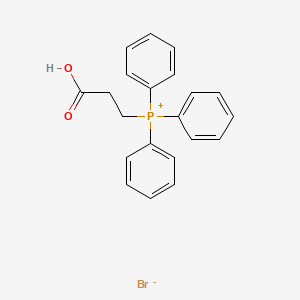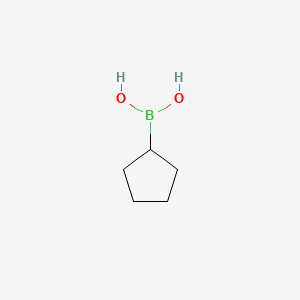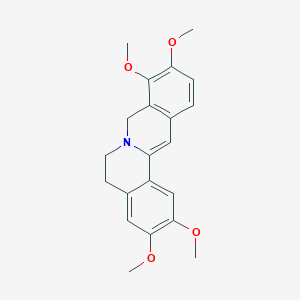
Dihydropalmatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropalmatine (chemical formula: C21H23NO4) is a natural alkaloid isolated from the plant Berberis aristata. It belongs to the stilbene class of compounds and has a molecular weight of 353.41 g/mol . The compound is characterized by its light yellow to yellow color and solid state.
Wissenschaftliche Forschungsanwendungen
Dihydropalmatin findet Anwendung in:
Medizin: Es zeigt analgetische, sedative und hypnotische Wirkungen.
Chemie: Als Naturprodukt dient es als wertvolles Ausgangsmaterial für die Synthese verwandter Verbindungen.
Biologie: Forschung zu seinen Auswirkungen auf zelluläre Prozesse und Rezeptoren.
Industrie: Potenzielle Anwendungen in der Pharmaindustrie und Kosmetik.
5. Wirkmechanismus
Die Wirkungen der Verbindung werden auf ihre Wechselwirkung mit molekularen Zielstrukturen und Signalwegen zurückgeführt. Weitere Studien sind erforderlich, um die genauen Mechanismen aufzuklären.
Wirkmechanismus
Target of Action
Dihydropalmatine is a natural alkaloid isolated from the plant Berberis aristata The primary targets of Dihydropalmatine are not explicitly mentioned in the available literature
Mode of Action
It is known that dihydropalmatine interacts with its targets to exert its effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that dihydropalmatine can influence various biochemical processes due to its interaction with its targets . The downstream effects of these interactions on various biochemical pathways are subjects of ongoing research.
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of dihydropalmatine
Result of Action
It is known that dihydropalmatine can exert various effects at the molecular and cellular level due to its interaction with its targets . The specific nature of these effects is a subject of ongoing research.
Action Environment
It is known that various environmental factors can influence the action of dihydropalmatine
Vorbereitungsmethoden
a. Synthetic Routes
While dihydropalmatine can be synthesized, its natural source remains the primary route. The compound is extracted from Berberis aristata, a plant known for its medicinal properties. Synthetic methods involve modifications of the natural structure or total synthesis.
b. Industrial Production
Industrial-scale production methods typically rely on extraction from the plant material. The isolation process involves solvent extraction, followed by purification steps such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Dihydropalmatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen ergeben Dihydroberberin, ein Zwischenprodukt bei der Biosynthese von Berberin.
Substitution: Substituenten können an bestimmten Positionen eingeführt werden.
Häufige Reagenzien und Bedingungen umfassen:
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH).
Substitution: Säurekatalysierte Reaktionen unter Verwendung von Lewis-Säuren.
Hauptprodukte:
- Oxidation: Berberinderivate.
- Reduktion: Dihydroberberin.
- Substitution: Verschiedene substituierte Dihydropalmatinderivate.
Vergleich Mit ähnlichen Verbindungen
Dihydropalmatin zeichnet sich durch seine einzigartige Struktur und seine vielfältigen Anwendungen aus. Ähnliche Verbindungen umfassen Berberin, Palmatin und Jatrorrhizine.
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHDVKWAYIFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common adulterants of Berberis aristata, and how can Dihydropalmatine analysis help in their identification?
A1: Berberis aristata is often adulterated with species like Berberis asiatica, Mahonia borealis, and Coscinium fenestratum. Direct analysis in real-time mass spectrometry (DART MS), coupled with principal component analysis (PCA), can differentiate Berberis aristata from its adulterants by analyzing their chemical fingerprints. This method can detect the presence or absence of characteristic alkaloids like Dihydropalmatine, helping researchers and industry professionals ensure the authenticity and quality of herbal products. []
Q2: How does the presence of Dihydropalmatine in Zuojin Formula contribute to its potential anticancer properties?
A2: Zuojin Formula, a traditional Chinese medicine, contains Dihydropalmatine along with other alkaloids like rutaecarpine, evodiamine, and berberine. Studies have shown that Dihydropalmatine exhibits inhibitory effects against the proliferation of human gastric cancer cells (NCI-N87) and colon adenocarcinoma cells (Caco-2). This suggests that Dihydropalmatine, along with other active compounds in Zuojin Formula, might contribute to its potential anticancer effects. []
Q3: Can Dihydropalmatine be unintentionally produced during the isolation of other alkaloids?
A3: Yes, 8-trichloromethyl-7,8-dihydropalmatine, a derivative of Dihydropalmatine, has been identified as an artifact during the isolation of tetrahydropalmatine. This highlights the importance of careful analysis and interpretation of results during the isolation and characterization of alkaloids from natural sources. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



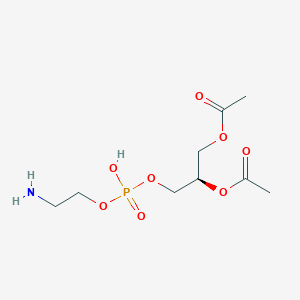

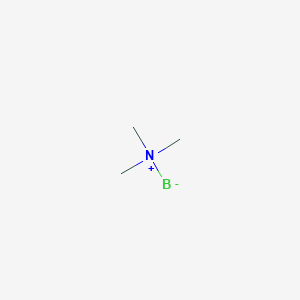
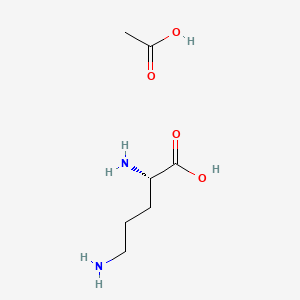


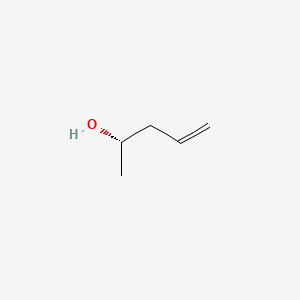
![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)

